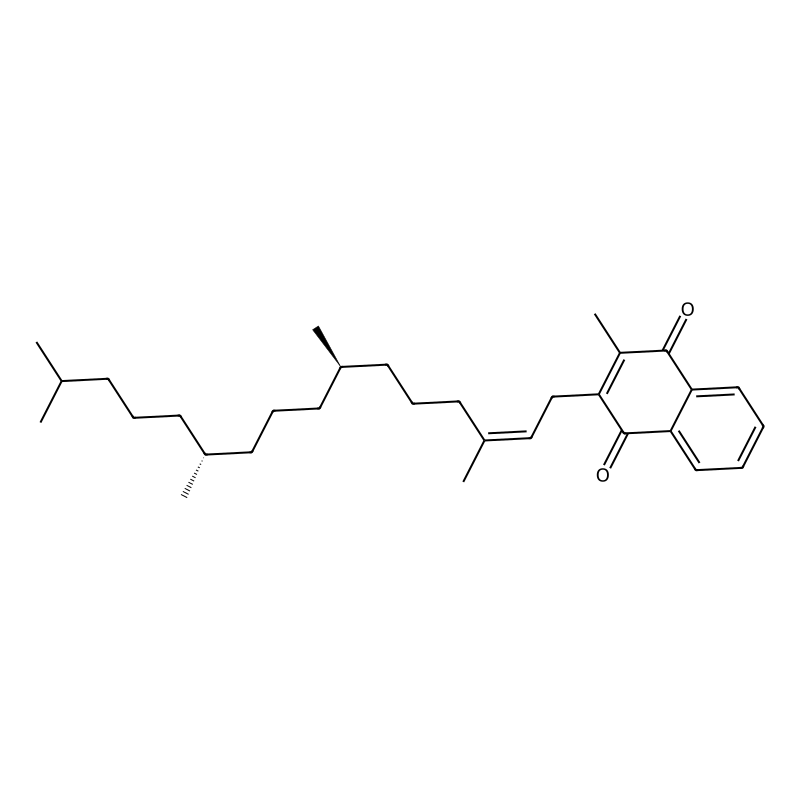cis-Vitamin K1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Blood Clotting Research:
Phytonadione, (Z)-, is essential for the activation of several blood clotting factors, including factors II, VII, IX, and X. Researchers use it to investigate various aspects of blood clotting, including:
- Understanding the mechanisms of vitamin K deficiency-induced bleeding disorders
- Evaluating the effects of new drugs on blood clotting pathways
- Developing new strategies for preventing and treating blood clots
Bone Metabolism Research:
Phytonadione, (Z)-, plays a role in bone health by activating proteins involved in bone mineralization. Researchers use it to study:
- The impact of vitamin K deficiency on bone health and osteoporosis
- The potential benefits of vitamin K supplementation for improving bone mineral density
- The mechanisms by which vitamin K affects bone cell function
Cellular Signaling Research:
Recent research suggests that Phytonadione, (Z)-, may be involved in other cellular signaling pathways beyond blood clotting and bone metabolism. Scientists are investigating its potential role in:
- Regulating cell growth and proliferation
- Modulating the immune system
- Protecting against neurodegenerative diseases
Nutritional Research:
Phytonadione, (Z)-, is a naturally occurring vitamin found in green leafy vegetables and some oils. Researchers use it to study:
Cis-Vitamin K1, also known as cis-phylloquinone or cis-phytonadione, is one of the geometric isomers of Vitamin K1. The molecular formula for Vitamin K1 is , and it has a molecular weight of approximately 450.68 g/mol. This compound exists primarily in two forms: the cis and trans isomers, with the trans form being more prevalent in natural sources such as leafy green vegetables. The cis isomer is characterized by its unique spatial arrangement of atoms, which influences its chemical behavior and biological activity.
- Reduction Reactions: The double bond in the phytyl side chain can be reduced to form dihydro derivatives. This transformation alters the compound's biological activity, particularly enhancing the efficacy of the cis isomer to match that of its trans counterpart under certain conditions .
- Oxidation Reactions: Cis-Vitamin K1 can be oxidized to form various derivatives, including epoxides. These derivatives are crucial for its function as a cofactor in the carboxylation of glutamic acid residues in vitamin K-dependent proteins .
- Photo
Cis-Vitamin K1 exhibits biological activities that are essential for various physiological functions:
- Coagulation: It plays a critical role in the synthesis of clotting factors in the liver, particularly factors II, VII, IX, and X. The cis isomer has been shown to have reduced activity compared to the trans isomer but still contributes to coagulation processes .
- Bone Metabolism: Cis-Vitamin K1 is involved in bone health by facilitating the carboxylation of osteocalcin, a protein that binds calcium in bones, thereby enhancing bone mineralization.
- Antioxidant Properties: Some studies suggest that cis-Vitamin K1 may exhibit antioxidant properties, helping to protect cells from oxidative stress .
Several methods are employed for synthesizing cis-Vitamin K1:
- Chemical Synthesis: The synthesis often involves starting materials such as 2-methyl-1,4-naphthoquinone and various alkylating agents through Friedel-Crafts alkylation reactions. This method allows for control over the geometric configuration of the resulting product .
- Biological Synthesis: Natural sources such as green plants synthesize Vitamin K1 through photosynthesis and subsequent biochemical pathways involving isoprenoid units.
Cis-Vitamin K1 has diverse applications across several fields:
- Nutritional Supplements: It is used in dietary supplements aimed at improving vitamin K status and supporting bone health.
- Food Fortification: Cis-Vitamin K1 is often added to infant formulas and other food products to ensure adequate vitamin intake .
- Pharmaceuticals: It is utilized in formulations aimed at treating conditions related to vitamin K deficiency or disorders affecting coagulation.
Research has explored interactions between cis-Vitamin K1 and various compounds:
- Anticoagulants: Studies indicate that cis-Vitamin K1 has a lower efficacy compared to trans-Vitamin K1 when used alongside anticoagulants like coumarin. In specific animal models, it demonstrated only about 10% of the activity of its trans counterpart when administered under similar conditions .
- Other Nutrients: Interaction studies suggest that vitamin D may enhance the effectiveness of Vitamin K1 in promoting bone health.
Cis-Vitamin K1 shares similarities with several other compounds within the Vitamin K family. Here’s a comparison highlighting its uniqueness:
| Compound | Structure Type | Biological Role | Unique Features |
|---|---|---|---|
| Trans-Vitamin K1 | Geometric Isomer | Blood coagulation | More active than cis-isomer; predominant form |
| Vitamin K2 (Menaquinone) | Series of Isomers | Bone health and cardiovascular function | Varies in side chain length; produced by gut bacteria |
| Menadione | Synthetic Form | Coagulation and antioxidant | Less effective than natural forms; used in supplements |
Cis-Vitamin K1's unique spatial arrangement results in distinct biological activities compared to its trans counterpart and other related compounds. Its lower efficacy in some biological roles makes it an interesting subject for further research into its potential therapeutic applications.
XLogP3
UNII
Other CAS
16033-41-3






